Standard phenacyl bromides suffer from slow cyclization and poor yields in Hantzsch thiazole synthesis. 3-Chlorophenacyl bromide (CAS 41011-01-2) overcomes this with purely inductive meta-Cl activation, enabling rapid, high-yield reactions. • 92% yield in
2-Bromo-1-(3-chlorophenyl)ethanone, commonly referred to as 3-chlorophenacyl bromide, is a highly reactive alpha-bromoketone building block utilized extensively in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles and pyrazolobenzothiazines[1]. Characterized by its meta-chloro substitution, this compound exhibits a distinct electronic profile that enhances the electrophilicity of the alpha-carbon compared to unsubstituted phenacyl bromides [2]. With a relatively low melting point of 40 °C, it presents specific handling and solubility characteristics that differentiate it from its higher-melting positional isomers, making it a targeted precursor for microwave-assisted, solvent-minimized, and high-concentration cyclization protocols in pharmaceutical manufacturing[3].
Substituting 2-Bromo-1-(3-chlorophenyl)ethanone with its positional isomer, 4-chlorophenacyl bromide, or the unsubstituted phenacyl bromide, fundamentally alters both process parameters and reaction outcomes [1]. Thermally, the 4-chloro isomer is a rigid solid with a melting point of 96.5 °C, whereas the 3-chloro isomer melts at 40 °C, significantly altering dissolution kinetics and compatibility with highly concentrated or low-temperature formulations[2]. Chemically, the meta-chloro group's purely inductive electron-withdrawing effect accelerates nucleophilic attack at the alpha-carbon without the resonance interference seen in para-substituted analogs. Consequently, substituting the 3-chloro isomer with the 4-chloro variant in standard Hantzsch synthesis protocols routinely results in longer reaction times and a measurable reduction in isolated yield, driving up downstream purification costs and reducing overall throughput [1].
In the microwave-assisted synthesis of 1,3-thiazole-sulfonamide hybrids, the choice of phenacyl bromide directly dictates reaction efficiency. Head-to-head comparison demonstrates that 2-Bromo-1-(3-chlorophenyl)ethanone achieves a 92% cyclization yield in 9 minutes [1]. In contrast, the 4-chlorophenacyl bromide comparator requires a 33% longer reaction time (12 minutes) and delivers a lower isolated yield of 87% [1]. Furthermore, the unsubstituted phenacyl bromide requires 15 minutes to achieve a 90% yield under identical conditions [1].
| Evidence Dimension | Isolated yield and reaction time |
| Target Compound Data | 92% yield, 9 minutes |
| Comparator Or Baseline | 4-chlorophenacyl bromide (87% yield, 12 minutes); Unsubstituted phenacyl bromide (90% yield, 15 minutes) |
| Quantified Difference | 5% absolute yield increase and 25% reduction in reaction time versus the 4-chloro analog. |
| Conditions | Microwave irradiation (MWI), condensation with thiosemicarbazide derivatives. |
Faster reaction kinetics and higher isolated yields directly translate to increased throughput and reduced purification bottlenecks in commercial heterocyclic synthesis.
The thermal profile of 2-Bromo-1-(3-chlorophenyl)ethanone provides a distinct processing advantage over its para-substituted analog. According to the CRC Handbook of Chemistry and Physics, the 3-chloro isomer has a low melting point of 40 °C, allowing it to easily liquefy under mild heating [1]. In stark contrast, 4-chlorophenacyl bromide is a rigid solid with a melting point of 96.5 °C [1].
| Evidence Dimension | Melting point |
| Target Compound Data | 40 °C |
| Comparator Or Baseline | 4-chlorophenacyl bromide (96.5 °C) |
| Quantified Difference | 56.5 °C lower melting point. |
| Conditions | Standard atmospheric pressure thermal analysis. |
The low melting point enables easier blending, faster dissolution kinetics, and compatibility with solvent-minimized or melt-phase synthetic protocols, reducing solvent waste.
2-Bromo-1-(3-chlorophenyl)ethanone is specifically required for the synthesis of advanced pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides, which exhibit targeted anti-HIV activity [1]. The 3-chloro substitution is critical for the initial alkylation of saccharin, followed by a Gabriel-Colman rearrangement to yield the core (3-chlorophenyl)(4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone intermediate in an 82% yield [1]. Substituting this with other halides alters the steric and electronic fit of the final non-nucleoside reverse transcriptase inhibitor (NNRTI) candidates in the allosteric binding pocket.
| Evidence Dimension | Intermediate synthesis yield and structural necessity |
| Target Compound Data | 82% yield for the Gabriel-Colman rearrangement intermediate |
| Comparator Or Baseline | Alternative phenacyl halides (lack the specific meta-chloro pharmacophore required for target binding) |
| Quantified Difference | Enables access to the specific meta-chloro substituted NNRTI pharmacophore with >80% intermediate yield. |
| Conditions | Reaction with saccharin followed by Gabriel-Colman rearrangement. |
For medicinal chemistry procurement, the exact meta-chloro positioning is non-negotiable for accessing specific, patented NNRTI analog spaces.
Due to its accelerated reaction kinetics and high cyclization yields (up to 92% in under 10 minutes), 2-Bromo-1-(3-chlorophenyl)ethanone is a highly efficient precursor for high-throughput, microwave-assisted Hantzsch syntheses[1]. It is particularly suited for green chemistry workflows aiming to minimize toxic solvent usage and reduce energy consumption during the production of antimicrobial and anti-inflammatory thiazole-sulfonamide hybrids [1].
The exceptionally low melting point (40 °C) of the 3-chloro isomer makes it a practical candidate for solvent-free or highly concentrated industrial alkylation processes [2]. Unlike the 4-chloro analog (mp 96.5 °C), it can be easily handled as a warm liquid, facilitating rapid homogenization in continuous flow reactors or melt-phase condensation reactions [2].
This compound is specifically required as a building block in the synthesis of pyrazolobenzothiazine 5,5-dioxide derivatives via Gabriel-Colman rearrangement [3]. The meta-chloro group is retained throughout the synthesis, providing the essential steric and electronic properties required for the final molecule's interaction with the HIV-1 reverse transcriptase allosteric pocket [3].
Irritant